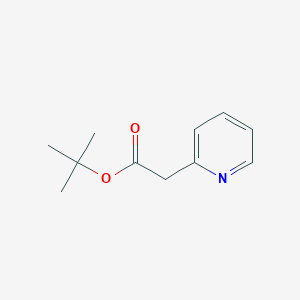
tert-Butyl 2-(pyridin-2-yl)acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Catalysts in Acylation Chemistry
Polymethacrylates containing derivatives of pyridin-2-yl, such as tert-Butyl 2-(pyridin-2-yl)acetate, are used as effective catalysts in acylation chemistry. These compounds demonstrate significant catalytic activity, particularly in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate. The influence of neighboring groups in the catalytic cycle is a key area of investigation (Mennenga et al., 2015).
2. Structural Analysis and Coordination Behavior
In the field of coordination chemistry, tert-Butyl 2-(pyridin-2-yl)acetate derivatives are synthesized and analyzed for their structure and coordination behavior. For instance, their synthesis via oxidative cyclization and their interaction with cobalt(II) compounds are studied, revealing insights into the planar conformation of molecules and potential for building supramolecular associations (Garza-Ortiz et al., 2013).
3. Water Oxidation Complexes
Compounds related to tert-Butyl 2-(pyridin-2-yl)acetate are utilized in creating complexes for water oxidation. These complexes, when added to aqueous solutions, demonstrate the ability to evolve oxygen, indicating their potential in catalytic processes and energy applications (Zong & Thummel, 2005).
4. Biomimicry in Chemical Transformations
In biomimetic chemistry, tert-Butyl 2-(pyridin-2-yl)acetate derivatives are explored for their role in catalyzing the transformation of primary amides under mild conditions. This research provides insights into the activation mechanism, which is inspired by natural processes (Wybon et al., 2018).
5. Electroluminescent Properties in PLEDs
In the field of optoelectronics, near-infrared emitting binuclear platinum complexes involving derivatives of tert-Butyl 2-(pyridin-2-yl)acetate are investigated. These complexes exhibit notable electroluminescent properties, highlighting their potential application in polymer light-emitting diodes (PLEDs) (Su et al., 2016).
Propiedades
IUPAC Name |
tert-butyl 2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGLFXNZSUNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565947 | |
| Record name | tert-Butyl (pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(pyridin-2-yl)acetate | |
CAS RN |
150059-62-4 | |
| Record name | tert-Butyl (pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




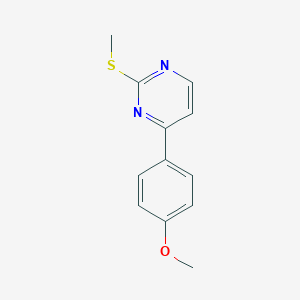
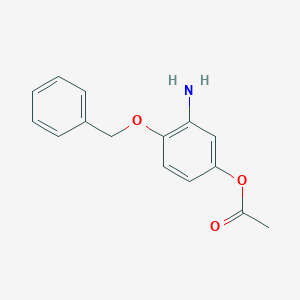
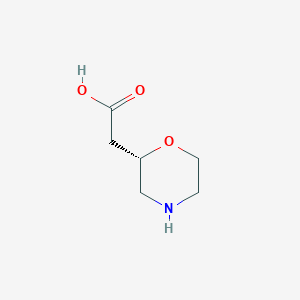

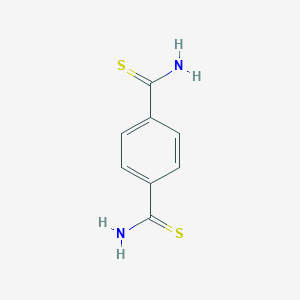
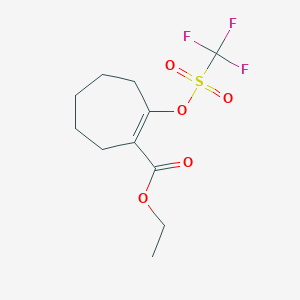
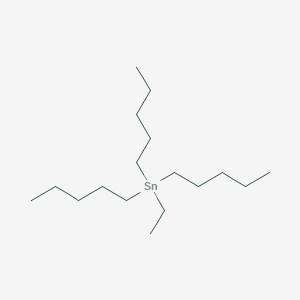
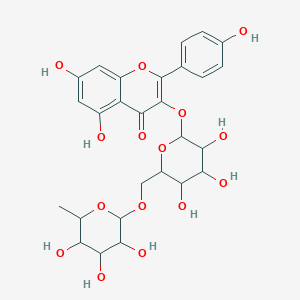
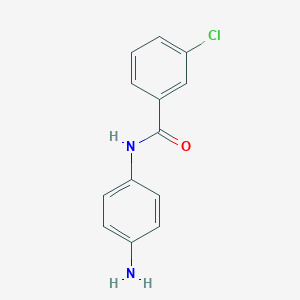
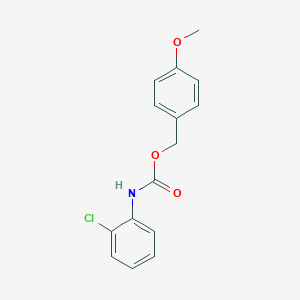
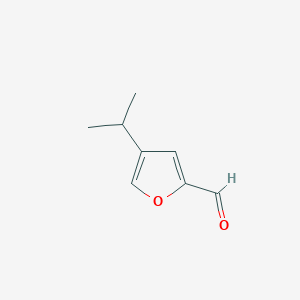

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)